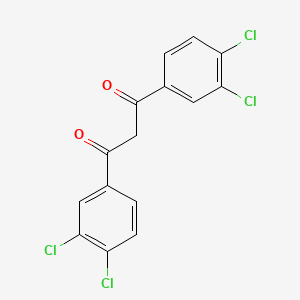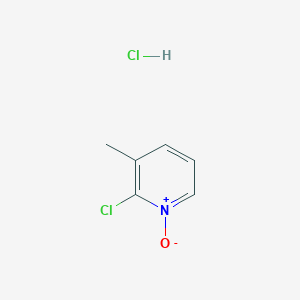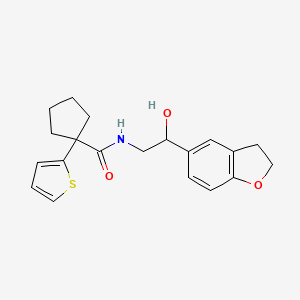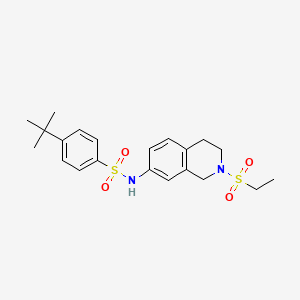
5-((4-Chlorophenyl)methylene)-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Chlorophenyl)methylene)-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C19H13Cl2F3N4O3 and its molecular weight is 473.23. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Chlorophenyl)methylene)-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Chlorophenyl)methylene)-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
Compounds similar to 5-((4-Chlorophenyl)methylene)-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione have been studied for their potential antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have shown higher anticancer activity compared to doxorubicin, a reference drug, in some cases, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescent Molecule Applications
Some trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine compounds have been discovered to exhibit fluorescence, making them potentially useful as fluorophores due to their strong binding sites and intense fluorescence intensity (Wu et al., 2006).
Molecular Characterization
The molecular structure and characteristics of similar compounds have been studied, providing insights into their electronic spectra and molecular electrostatic potential, which are crucial for understanding their chemical behavior and potential applications (Barakat et al., 2015).
Potential in Herbicide Development
Some compounds in this category have shown potential as herbicides, particularly against monocotyledonous Echinochloa crus-galli L. Beauv, highlighting their potential utility in agricultural applications (Liu, 2013).
Anticonvulsant Properties
Research on anticonvulsant enaminones related to this chemical structure has provided insights into their potential therapeutic applications, particularly in the treatment of epilepsy and related conditions (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Novel Compounds
The complex synthesis processes involved in creating these compounds have been extensively studied, leading to the development of novel compounds with potential applications in various fields of chemistry and medicine (Harb, Abbas, & Mostafa, 2005).
Propiedades
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N4O3/c20-12-3-1-10(2-4-12)7-13-16(29)27-18(31)28(17(13)30)6-5-25-15-14(21)8-11(9-26-15)19(22,23)24/h1-4,7-9H,5-6H2,(H,25,26)(H,27,29,31)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKCTXNWSPIST-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2436045.png)


![3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2436049.png)


![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436052.png)

![2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2436055.png)
![ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2436056.png)


![[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2436064.png)